molecular formula C5H5N3O B2676403 4-Isocyanato-1-methyl-1h-pyrazole CAS No. 1174064-57-3

4-Isocyanato-1-methyl-1h-pyrazole

Cat. No.: B2676403
CAS No.: 1174064-57-3
M. Wt: 123.115
InChI Key: TXMLNGHIFGKEFH-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isocyanato-1-methyl-1H-pyrazole typically involves the reaction of 1-methyl-1H-pyrazole with phosgene or its derivatives under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:

    Starting Material: 1-methyl-1H-pyrazole

    Reagent: Phosgene or its derivatives

    Conditions: Inert atmosphere, controlled temperature

The reaction proceeds through the formation of an intermediate carbamoyl chloride, which then undergoes cyclization to form the desired this compound .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also minimizes the risk of exposure to hazardous reagents like phosgene .

Chemical Reactions Analysis

Types of Reactions

4-Isocyanato-1-methyl-1H-pyrazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Isocyanato-1-methyl-1H-pyrazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Isocyanato-1-methyl-1H-pyrazole is primarily based on the reactivity of its isocyanate group. This group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or modulation of receptor function. The pyrazole ring can also interact with various molecular targets, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-Isocyanato-1,3,5-trimethyl-1H-pyrazole
  • 3,5-Dimethyl-1H-pyrazole-1-carboxamide
  • 1-Phenyl-3-methyl-1H-pyrazole-5-carboxylic acid

Uniqueness

4-Isocyanato-1-methyl-1H-pyrazole is unique due to the presence of both an isocyanate group and a methyl group on the pyrazole ring. This combination imparts distinct reactivity and allows for the formation of a wide range of derivatives. The isocyanate group is particularly valuable for its ability to form stable covalent bonds with nucleophiles, making this compound highly versatile in synthetic and industrial applications .

Properties

IUPAC Name

4-isocyanato-1-methylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O/c1-8-3-5(2-7-8)6-4-9/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXMLNGHIFGKEFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)N=C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1174064-57-3
Record name 4-Isocyanato-1-methyl-1H-pyrazole
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